molecular formula C18H19FN2O5 B2756752 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid CAS No. 898418-37-6

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid

Cat. No.: B2756752
CAS No.: 898418-37-6
M. Wt: 362.357
InChI Key: IKHMMDCYWDZHNT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the potency and metabolic stability of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring attached to a fluorophenyl group and a pyran ring with an attached oxyacetic acid group. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxyacetic acid group could potentially undergo reactions typical of carboxylic acids .

Scientific Research Applications

Cancer Therapy

Research has identified compounds with structural similarities to the queried chemical as potential inhibitors of Aurora A kinase, suggesting their use in treating cancer. One study provides insights into the inhibition of Aurora kinases, key regulators of cell division, which could be a promising strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Derivatives of the compound have shown significant antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug-resistant strains, indicating their potential in treating tuberculosis. Novel ofloxacin derivatives, for instance, have demonstrated promising in vitro and in vivo activities (M. Dinakaran et al., 2008). Another study has synthesized fluoroquinolone-based 4-thiazolidinones with notable antimicrobial properties (N. Patel & S. D. Patel, 2010).

Anticonvulsant Activity

Compounds related to the query chemical have been evaluated for their anticonvulsant activity. A study focusing on 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one Derivatives found that certain derivatives exhibit potential anticonvulsant properties (M. Aytemir, Ü. Çalış, M. Özalp, 2004).

Herbicidal Activity

Research into novel 1-phenyl-piperazine-2,6-diones, prepared through a new synthetic route, showed significant herbicidal activity, suggesting applications in agriculture (Bin Li et al., 2005).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly if the piperazine and fluorophenyl groups confer beneficial properties. Further studies could also optimize the synthesis process .

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5/c19-14-3-1-2-4-15(14)21-7-5-20(6-8-21)10-13-9-16(22)17(11-25-13)26-12-18(23)24/h1-4,9,11H,5-8,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMMDCYWDZHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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